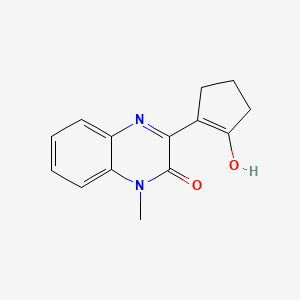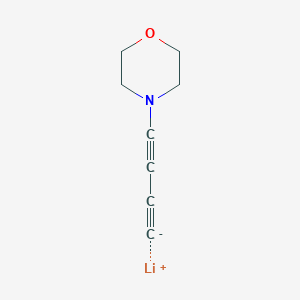
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate is an organic compound that belongs to the class of oxazolium salts. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an oxazolium ring. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to form the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolium derivatives.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolium and oxazoline derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various oxazolium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can disrupt biological pathways, making it a potential candidate for therapeutic applications. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazoline
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazole
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazolidine
Uniqueness
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ring structure, which imparts distinct chemical properties. The presence of the perchlorate group enhances its reactivity and stability, making it suitable for various chemical reactions and applications.
Propiedades
Número CAS |
81729-44-4 |
|---|---|
Fórmula molecular |
C13H15Cl2NO5 |
Peso molecular |
336.16 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H15ClNO.ClHO4/c1-13(2,3)15-9-8-12(16-15)10-6-4-5-7-11(10)14;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
VHPYWHUKFQSVBH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[N+]1=CC=C(O1)C2=CC=CC=C2Cl.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



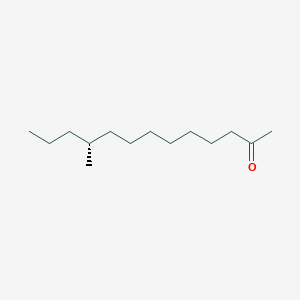

![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
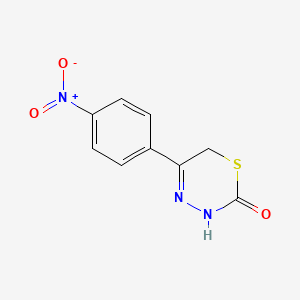
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
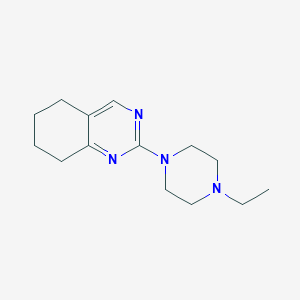
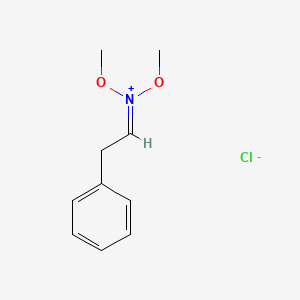
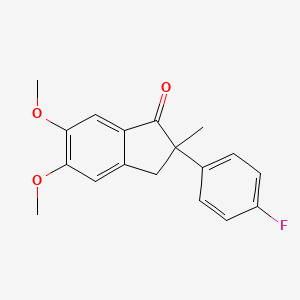
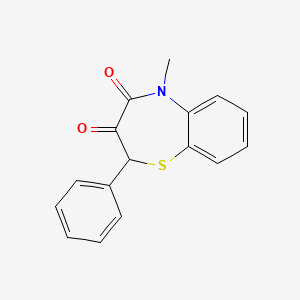
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
